Clorotepine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Clorotepine can be synthesized from piperazine and 1-(8-chlorodibenzo[b,f]thiepin-10-yl)-4-methyl . The synthesis involves several steps, including the formation of the dibenzo[b,f]thiepin ring system and subsequent chlorination and piperazine substitution . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Clorotepine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Clorotepine undergoes various chemical reactions, including:
Oxidation: Clorotepine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Clorotepine to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the dibenzo[b,f]thiepin system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Clorotepine has several scientific research applications:
Mechanism of Action
Clorotepine exerts its effects by acting as an antagonist at multiple receptor sites, including dopamine D1, D2, D3, and D4 receptors, serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors, α1A, α1B, and α1D adrenergic receptors, and histamine H1 receptors . It also inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter . These actions result in the modulation of neurotransmitter activity, leading to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Perathiepin: The parent compound from which Clorotepine was derived.
Metitepine: Another tricyclic antipsychotic with similar receptor binding profiles.
Uniqueness of Clorotepine
Clorotepine is unique due to its high affinity for a broad range of receptors, making it effective in managing a variety of psychotic symptoms. Its ability to block multiple neurotransmitter systems distinguishes it from other antipsychotics .
Properties
CAS No. |
41932-49-4 |
---|---|
Molecular Formula |
C19H21ClN2S |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-[(5S)-3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]-4-methylpiperazine |
InChI |
InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3/t17-/m0/s1 |
InChI Key |
XRYLGRGAWQSVQW-KRWDZBQOSA-N |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.